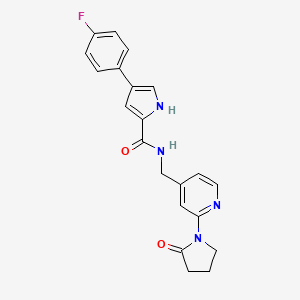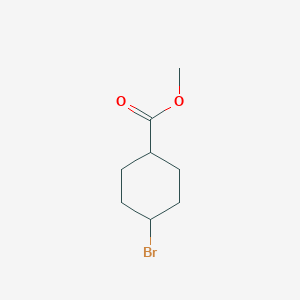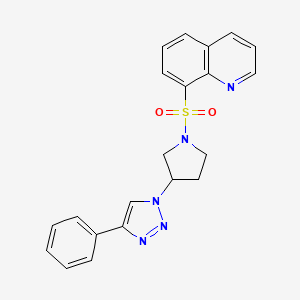![molecular formula C23H31ClN4O3S2 B2524973 N-(benzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride CAS No. 1219184-69-6](/img/structure/B2524973.png)
N-(benzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Comprehensive Analysis of N-(benzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)-N-(3-(dimethylamino)propyl)benzamide Hydrochloride
The compound N-(benzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride is a synthetic molecule that likely exhibits a range of biological activities due to the presence of a benzothiazole moiety and a benzamide group. Benzothiazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities . The specific compound , however, is not directly mentioned in the provided papers, but its analysis can be inferred from related compounds.
Synthesis Analysis
The synthesis of related benzamide derivatives often involves condensation reactions under specific conditions, such as microwave irradiation or reflux in organic solvents . For example, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized using microwave-assisted methods . Similarly, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide was synthesized by a condensation reaction in acetone under reflux . These methods suggest that the synthesis of the compound would also involve a stepwise approach, possibly starting with the formation of the benzothiazole core followed by subsequent functionalization with the appropriate sulfamoyl and dimethylamino groups.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and mass spectrometry . For instance, the structure of N-(thiazol-2-yl)benzamide derivatives was elucidated using crystal engineering approaches, revealing the importance of non-covalent interactions such as π-π stacking and hydrogen bonding in their gelation behavior . The molecular structure of the compound would likely be characterized similarly, with attention to the potential for intramolecular and intermolecular interactions that could influence its biological activity.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, often as intermediates in the synthesis of more complex molecules. For example, N-substituted benzamide derivatives have been synthesized and tested for their electrophysiological activity, indicating that modifications to the benzamide moiety can lead to significant changes in biological activity . The compound may also undergo reactions typical of benzamide derivatives, such as nucleophilic substitution or amide bond formation.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of substituents on the benzene ring can affect the compound's lipophilicity and, consequently, its absorption and distribution in biological systems . The compound would likely exhibit properties consistent with other benzamide derivatives, with the potential for good oral drug-like behavior as suggested by ADMET predictions for related compounds .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
N-(benzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride shares a chemical resemblance with benzothiazole derivatives, which have been extensively explored for their therapeutic potentials, including anti-inflammatory, antimicrobial, and anticancer activities. The synthesis of such compounds often involves coupling aminothiazoles or aminothiazolines with different acyl chlorides or sulfonyl chlorides, leading to the production of derivatives with significant biological activities. For instance, some benzothiazole and thiazoline derivatives have demonstrated anti-inflammatory effects and selective inhibition of certain enzymes, indicating potential for drug development (D. Lynch et al., 2006; Zhiyong Hu et al., 2016).
Corrosion Inhibition
Beyond pharmacological applications, benzothiazole derivatives, akin to the compound , have been investigated for their utility as corrosion inhibitors. These compounds exhibit the ability to adsorb onto metal surfaces, providing protection against corrosion, particularly in acidic environments. This attribute underscores their potential in industrial applications where metal preservation is critical (Zhiyong Hu et al., 2016).
Anticancer and Enzyme Inhibition
The structural features of N-(benzo[d]thiazol-2-yl)-4-(N,N-diethylsulfamoyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride suggest its potential for anticancer activity. Similar scaffolds have been employed in the design of molecules targeting specific cancer cell lines or enzymes involved in cancer progression. Research has shown that certain benzamide and thiadiazole conjugates exhibit inhibitory effects against carbonic anhydrases, an enzyme family relevant in various physiological and pathological processes, including cancer (Ramazan Ulus et al., 2016).
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)-N-[3-(dimethylamino)propyl]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3S2.ClH/c1-5-26(6-2)32(29,30)19-14-12-18(13-15-19)22(28)27(17-9-16-25(3)4)23-24-20-10-7-8-11-21(20)31-23;/h7-8,10-15H,5-6,9,16-17H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPAMTHRRSDUDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=CC=CC=C3S2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(o-tolyl)acetamide](/img/no-structure.png)



![N-benzyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2524896.png)


![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2524901.png)
![N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-5-nitro-2-pyridinamine](/img/structure/B2524902.png)
![3-[(2-Ethoxyethyl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2524905.png)
![3-[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2524907.png)
![2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2524909.png)
![2-[7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-6,8-dioxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl]-N-phenylacetamide](/img/structure/B2524911.png)